molecular formula C10H11BrN2O B8172172 (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

(3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8172172
M. Wt: 255.11 g/mol
InChI Key: JAIGSEAOSARTNO-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: is an organic compound that features a brominated pyridine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

    Reduction: Debrominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry: In industrial settings, (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The exact mechanism of action for (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and pyrrolidine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 3-Bromo-5-(pyrrolidinocarbonyl)pyridine
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol

Uniqueness: (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the bromine atom and the pyrrolidine ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-3-5-12-9(8)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIGSEAOSARTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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